Lenalidomide Core Outperforms Pomalidomide Core in BRD9 Degrader Context
In a direct comparison of CRBN-recruiting E3 ligands for PROTACs targeting BRD9, a lenalidomide-based PROTAC demonstrated superior overall performance compared to a pomalidomide-based analogue [1]. This finding supports the selection of the lenalidomide core present in CAS 2103656-92-2 over pomalidomide-derived alternatives for certain degradation targets. A similar class-level advantage was observed in BET-targeting PROTACs, where lenalidomide-based degraders achieved effective BET protein degradation and cancer cell proliferation inhibition [1].
| Evidence Dimension | Overall performance of PROTAC based on E3 ligand core |
|---|---|
| Target Compound Data | Lenalidomide-based BRD9 PROTAC: 'better overall performance' (qualitative, per original authors) |
| Comparator Or Baseline | Pomalidomide-based BRD9 PROTAC |
| Quantified Difference | Not quantified in available source; described as superior |
| Conditions | BRD9 degradation assay; BET degradation and anti-proliferation assays in cancer cell lines (exact cell lines not specified in this source) |
Why This Matters
This empirically guides procurement for BRD9 or related bromodomain protein degradation projects, where the lenalidomide core provides a strategic advantage over pomalidomide.
- [1] Qiu, X., Sun, N., Kong, Y., Li, Y., Yang, X., & Jiang, B. (2019). Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction. Organic Letters, 21(10), 3838–3841. View Source
